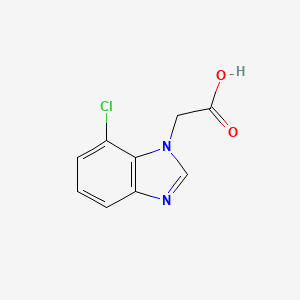
4-chloro-N-(diaminomethylideneamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(diaminomethylideneamino)benzamide is an organic compound with a molecular formula of C8H9ClN4O It is a derivative of benzamide, characterized by the presence of a chloro group at the para position and a diaminomethylideneamino group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(diaminomethylideneamino)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with guanidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-(diaminomethylideneamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzamide derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-chloro-N-(diaminomethylideneamino)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(diaminomethylideneamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N,N-dimethylaniline: A related compound with a similar structure but different functional groups.
4-chloro-N,N-dimethylbenzamide: Another benzamide derivative with a chloro group at the para position.
Uniqueness
4-chloro-N-(diaminomethylideneamino)benzamide is unique due to the presence of the diaminomethylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C8H9ClN4O |
|---|---|
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
4-chloro-N-(diaminomethylideneamino)benzamide |
InChI |
InChI=1S/C8H9ClN4O/c9-6-3-1-5(2-4-6)7(14)12-13-8(10)11/h1-4H,(H,12,14)(H4,10,11,13) |
Clave InChI |
YWPGDIMQGIWSKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NN=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-ethylurea](/img/structure/B8463962.png)



![Quinazoline, 2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B8463997.png)


![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8464047.png)



![1-(4-Methylbenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B8464074.png)

